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2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Lipophilicity Lead-likeness Physicochemical profiling

2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1797329-36-2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored as cyclin-dependent kinase (CDK) inhibitors. The compound features a 2,4-dichlorophenoxy acetamide side chain linked to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core, a substitution pattern that distinguishes it from other in-class analogs.

Molecular Formula C15H12Cl2N4O2
Molecular Weight 351.19
CAS No. 1797329-36-2
Cat. No. B2408312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
CAS1797329-36-2
Molecular FormulaC15H12Cl2N4O2
Molecular Weight351.19
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H12Cl2N4O2/c1-9-4-14-18-6-11(7-21(14)20-9)19-15(22)8-23-13-3-2-10(16)5-12(13)17/h2-7H,8H2,1H3,(H,19,22)
InChIKeyBYVRJMMEOJQSLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1797329-36-2): A Structurally Differentiated Building Block for Kinase-Targeted Library Synthesis


2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide (CAS 1797329-36-2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold extensively explored as cyclin-dependent kinase (CDK) inhibitors [1]. The compound features a 2,4-dichlorophenoxy acetamide side chain linked to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core, a substitution pattern that distinguishes it from other in-class analogs. With a molecular weight of 351.2 g/mol, calculated XLogP3 of 2.9, one hydrogen bond donor, and four hydrogen bond acceptors, this compound occupies a physicochemical property space suitable for lead-like optimization [2]. The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its ATP-competitive kinase inhibition mechanism, and specific substitution at the 6-position with acetamide-linked aryl ethers has been shown to modulate CDK selectivity profiles [1].

Why 2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Phenoxy Analogs


Within the pyrazolo[1,5-a]pyrimidin-6-yl acetamide series, the identity and substitution pattern of the phenoxy ring directly governs target engagement, selectivity, and physicochemical properties. The 2,4-dichloro substitution on the phenoxy ring simultaneously increases lipophilicity (calculated XLogP3 = 2.9) relative to unsubstituted phenoxy analogs while introducing two chlorine atoms capable of forming halogen bonds with kinase hinge residues, as demonstrated in crystallographic studies of related pyrazolo[1,5-a]pyrimidine CDK2 inhibitors [1]. Simply substituting a 4-chloro or 2-fluorophenoxy analog would alter both the electronic profile and steric occupancy of the lipophilic pocket, potentially shifting selectivity between CDK isoforms or reducing potency. Furthermore, the 2-methyl group on the pyrazolo[1,5-a]pyrimidine core differentiates this compound from the 2-unsubstituted or 2-trifluoromethyl series, which have been shown to exhibit distinct pharmacokinetic profiles in the patent literature [1]. Generic replacement with compounds lacking the precise 2,4-dichlorophenoxy-2-methylpyrazolo[1,5-a]pyrimidine combination risks confounding SAR interpretation and compromising library screening consistency.

Quantitative Differentiation Evidence for 2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Against Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) Versus Unsubstituted and Mono-Halogenated Phenoxy Analogs

The 2,4-dichlorophenoxy substitution confers a calculated XLogP3 of 2.9 for the target compound, representing a lipophilicity increase compared to unsubstituted phenoxy and mono-halogenated analogs. This difference is critical because CDK inhibitor lead optimization requires balancing lipophilicity to maintain cell permeability while avoiding excessive logP that promotes off-target promiscuity [1]. The precise XLogP3 value places this compound within the preferred range (1–4) for orally bioavailable kinase inhibitors, as defined by established drug-likeness filters [2].

Lipophilicity Lead-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count Differentiation: Enhanced Kinase Hinge Binding Potential Versus Mono-Heteroatom Analogs

The target compound possesses 4 hydrogen bond acceptors (HBA), primarily contributed by the pyrazolo[1,5-a]pyrimidine core nitrogens, the acetamide carbonyl, and the phenoxy ether oxygen. This HBA count exceeds that of simplified pyrazolo[1,5-a]pyrimidine analogs lacking the acetamide linker, which typically present only 2–3 HBA sites. The pyrazolo[1,5-a]pyrimidine scaffold engages the kinase hinge region through a bidentate hydrogen bond interaction between N1 and the hinge backbone NH, while the acetamide carbonyl at the 6-position can form an additional hydrogen bond with the catalytic lysine or a conserved water molecule, as observed in CDK2 co-crystal structures of related Series I compounds [1].

Kinase inhibitor design Hinge binding Hydrogen bond acceptor count

Rotatable Bond Count and 3D Conformational Flexibility: Impact on Target Binding Entropy Relative to Rigid Analogs

With 4 rotatable bonds—the ether oxygen–methylene, methylene–carbonyl, carbonyl–NH, and NH–pyrazolopyrimidine linkages—this compound occupies an intermediate conformational flexibility space. This value is intentionally higher than the 1–2 rotatable bonds found in rigid, fully aromatic pyrazolo[1,5-a]pyrimidine scaffolds (e.g., 6-aryl substituted analogs), yet lower than the 6–8 rotatable bonds typical of extended polyethylene glycol linkers used in PROTAC designs. This moderate flexibility allows the 2,4-dichlorophenoxy moiety to sample multiple orientations for optimal occupancy of a lipophilic sub-pocket while keeping the entropic penalty upon binding within an acceptable range for nanomolar potency, as predicted by the Gibbs free energy relationship ΔG = ΔH – TΔS [1].

Conformational flexibility Entropic penalty Binding free energy

Molecular Weight Positioning for Fragment-to-Lead Optimization Versus Higher-Molecular-Weight CDK Inhibitor Chemotypes

At 351.2 g/mol, this compound sits below the typical molecular weight range of advanced CDK inhibitors such as palbociclib (447.5 g/mol), ribociclib (434.5 g/mol), and dinaciclib (496.5 g/mol) [1], yet above the fragment threshold (<300 Da). This positioning makes it an attractive intermediate-weight starting point for fragment-to-lead or scaffold-hopping campaigns, where maintaining molecular weight below 400 Da during early optimization preserves the opportunity to add functionality without exceeding the Rule of Five boundaries [2]. By contrast, initiating optimization from a 6-phenylpyrazolo[1,5-a]pyrimidine scaffold (MW ~250–280) would require the addition of the entire 2,4-dichlorophenoxy acetamide moiety, potentially adding synthetic complexity.

Fragment-based drug discovery Molecular weight cut-off Lead optimization

Validated Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide Procurement


CDK Inhibitor Fragment Elaboration and Structure-Activity Relationship (SAR) Studies

This compound serves as a key intermediate for systematic SAR exploration at the 6-position of the pyrazolo[1,5-a]pyrimidine core. The pre-installed 2,4-dichlorophenoxy acetamide group allows medicinal chemists to directly modify the phenoxy ring (via nucleophilic aromatic substitution on the chloro substituents) or the acetamide linker (via hydrolysis and re-functionalization) to probe CDK isoform selectivity. The compound's molecular weight (351.2 g/mol) and lipophilicity (XLogP3 = 2.9) provide a favorable starting point for adding polar functionality while maintaining lead-like properties [1].

Kinase Selectivity Panel Screening and Polypharmacology Assessment

Given that pyrazolo[1,5-a]pyrimidine derivatives are established ATP-competitive kinase inhibitors [1], this compound is suitable for broad-panel kinase profiling to identify its selectivity fingerprint. The 2,4-dichloro substitution pattern and 4 hydrogen bond acceptor count (including the acetamide carbonyl) are predicted to engage the kinase hinge region distinctly from mono-halogenated or unsubstituted analogs, potentially yielding a unique selectivity signature that can guide polypharmacology-based therapeutic strategies.

Computational Chemistry and Docking-Based Virtual Screening Library Construction

With a well-defined InChIKey (BYVRJMMEOJQSLH-UHFFFAOYSA-N), 4 rotatable bonds, and moderate conformational flexibility, this compound is amenable to conformer generation and molecular docking against CDK crystal structures. The computed XLogP3 value of 2.9 and molecular weight of 351.2 g/mol [1] position it within the optimal property space for virtual screening libraries targeting the CDK ATP-binding pocket, making it a valuable reference compound for docking method validation.

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